1-Butyl-3-(1-naphthoyl)indole
Overview
Description
It acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with a higher affinity for the CB1 subtype . This compound was developed by John W. Huffman and is known for its analgesic properties .
Mechanism of Action
Target of Action
1-Butyl-3-(1-naphthoyl)indole, also known as JWH 073, primarily targets the brain cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 073 acts as a partial agonist at both the CB1 and CB2 receptors . In vitro studies show that JWH 073 binds to the CB1 receptor with increased affinity relative to Δ9-THC, the primary psychoactive constituent of Cannabis sativa L. (marijuana), and to the CB2 receptor with similar affinity as Δ9-THC . This suggests that JWH 073 would have similar effects as Δ9-THC in vivo.
Biochemical Pathways
These may include the neurotransmission , depression , memory , learning and cognition , multiple sclerosis , schizophrenia , addiction , stress and anxiety , and neuroinflammation pathways .
Biochemical Analysis
Biochemical Properties
JWH 073 has been shown to bind to both the brain cannabinoid receptor CB1 with increased affinity relative to Δ9-THC and the peripheral cannabinoid receptor CB2 with similar affinity as Δ9-THC . This suggests that it would have the same effects as Δ9-THC in vivo .
Cellular Effects
In vitro studies show that JWH 073 binds to both the brain cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2 . This binding influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
JWH 073 exerts its effects at the molecular level through binding interactions with biomolecules, specifically the cannabinoid receptors CB1 and CB2 . This binding can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the number of JWH 073 exhibits identified by forensic laboratories increased from 2 in 2009 to 574 in 2011, then decreased to 131 in 2012, and continued to decrease to 3 and 4 drug exhibits in 2016 and 2017, respectively .
Dosage Effects in Animal Models
Behavioral pharmacology studies show that JWH 073 has Δ9-THC-like activity in animals . In mice, it decreases overall activity, produces analgesia, and decreases body temperature . These effects vary with different dosages .
Metabolic Pathways
It is known that it interacts with the cannabinoid receptors CB1 and CB2 .
Transport and Distribution
It is known that it binds to the cannabinoid receptors CB1 and CB2 .
Subcellular Localization
It is known that it binds to the cannabinoid receptors CB1 and CB2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 073 involves the reaction of 1-naphthoyl chloride with 1-butylindole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of JWH 073 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control and solvent recycling .
Chemical Reactions Analysis
Types of Reactions
JWH 073 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the indole ring, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the naphthalene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Reduced indole derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
JWH 073 has significant applications in scientific research, particularly in the study of the endocannabinoid system. It is used to investigate the pharmacological effects of synthetic cannabinoids on CB1 and CB2 receptors . Research has shown its potential in pain management, immune system modulation, and mood regulation . Additionally, JWH 073 is used in forensic toxicology to study the effects and detection of synthetic cannabinoids in biological samples .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 250: A synthetic cannabinoid with a different naphthoylindole structure.
CP 47,497: A synthetic cannabinoid with a different core structure but similar pharmacological effects.
Uniqueness
JWH 073 is unique due to its specific binding affinity for the CB1 receptor, which is approximately five times higher than its affinity for the CB2 receptor . This selectivity makes it particularly useful in studying the effects of CB1 receptor activation without significant CB2 receptor involvement .
Properties
IUPAC Name |
(1-butylindol-3-yl)-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHHSMPMLNVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175042 | |
Record name | 1-Butyl-3-(1-naphthoyl) indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria., ... The butyl homolog of JWH-018, JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone), which seems to bind more specifically to the CB1 receptor. The latter has been recently shown to act similarly to JWH-018, although it is less potent in inhibiting neurotransmission and slower in producing internalization of cannabinoid receptors. | |
Record name | 1-Butyl-3-(1-naphthoyl) indole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
208987-48-8 | |
Record name | (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208987-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-073 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208987488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3-(1-naphthoyl) indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 208987-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JWH-073 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX3BP2772 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Butyl-3-(1-naphthoyl) indole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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